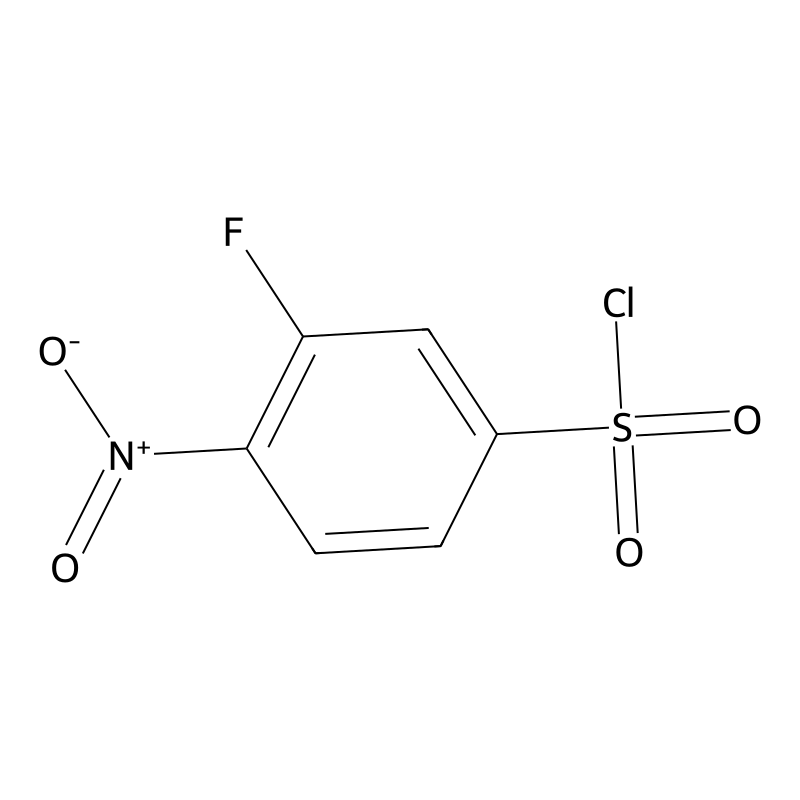

3-Fluoro-4-nitrobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-4-nitrobenzenesulfonyl chloride is a sulfonyl chloride compound with the molecular formula C₆H₃ClFNO₄S and a CAS number of 86156-93-6. It appears as a pale yellow to light cream solid and has a melting point range of 44 to 48 °C. This compound is characterized by the presence of a fluorine atom at the meta position and a nitro group at the para position relative to the sulfonyl chloride group, which significantly influences its chemical reactivity and biological properties .

Organic synthesis:

-Fluoro-4-nitrobenzenesulfonyl chloride (FNBS-Cl) is a versatile reagent used in organic synthesis for various purposes, including:

- Introduction of the fluorosulfonyl (SO2F) group: FNBS-Cl serves as a precursor to introduce the fluorosulfonyl (SO2F) group into organic molecules. This functional group can modify the electronic and lipophilic properties of molecules, making it valuable in medicinal chemistry and material science research [].

- Protecting group strategy: FNBS-Cl can be employed as a protecting group for alcohols and amines. The SO2F group can be selectively attached to the hydroxyl or amino group, protecting it from undesired reactions during a synthesis. The group can then be easily removed under specific conditions to reveal the original functionality [].

Material science applications:

FNBS-Cl finds applications in material science research due to the unique properties of the introduced fluorosulfonyl group. Some examples include:

- Synthesis of functional polymers: FNBS-Cl can be used to prepare functional polymers with desired properties, such as improved thermal stability, conductivity, and antifouling properties [].

- Modification of surfaces: FNBS-Cl can be used to modify the surface properties of materials, such as introducing hydrophobicity or enhancing adhesion between different materials [].

Other research areas:

FNBS-Cl is also explored in other research areas, including:

- Medicinal chemistry: The introduction of the SO2F group can modulate the biological activity of molecules, making FNBS-Cl a potential tool for developing new drugs [].

- Radiochemistry: FNBS-Cl can be used to introduce the radioactive isotope fluorine-18 (18F) into molecules for applications in positron emission tomography (PET) imaging [].

- Nucleophilic Substitution Reactions: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.

- Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to ortho and para positions on the aromatic ring, facilitating further functionalization.

- Hydrolysis: In the presence of water, it can hydrolyze to form 3-fluoro-4-nitrobenzenesulfonic acid .

The biological activity of 3-fluoro-4-nitrobenzenesulfonyl chloride has been explored in various contexts. It exhibits significant toxicity, particularly as a skin and eye irritant. The compound is classified as hazardous under OSHA standards, indicating potential for severe skin burns and eye damage upon contact . Its reactivity also suggests potential applications in medicinal chemistry, particularly in drug design where selective targeting of biological molecules is required.

Several methods have been reported for synthesizing 3-fluoro-4-nitrobenzenesulfonyl chloride:

- From 3-Fluoro-4-nitrobenzenesulfonic Acid: This method involves chlorination of the corresponding sulfonic acid using thionyl chloride or phosphorus pentachloride.

- Via Electrophilic Aromatic Substitution: Starting from 3-fluorobenzenesulfonyl chloride, nitration can be performed using nitric acid to introduce the nitro group .

- Direct Chlorination: Chlorination of 3-fluoro-4-nitrobenzene under controlled conditions can yield the sulfonyl chloride directly.

3-Fluoro-4-nitrobenzenesulfonyl chloride finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

- Chemical Research: Utilized in studies involving electrophilic aromatic substitution and nucleophilic attack mechanisms.

- Proteomics: Employed in labeling and modifying proteins for analytical studies .

Similar compounds include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-3-nitrobenzenesulfonyl chloride | C₆H₃ClFNO₄S | Nitro group at para position; different reactivity |

| 3-Chloro-4-nitrobenzenesulfonyl chloride | C₆H₄ClN₃O₄S | Chlorine instead of fluorine; altered electronic properties |

| 2-Fluoro-5-nitrobenzenesulfonyl chloride | C₆H₄ClFNO₄S | Different substitution pattern; unique reactivity profile |

The uniqueness of 3-fluoro-4-nitrobenzenesulfonyl chloride lies in its specific arrangement of functional groups that enhance its reactivity compared to similar compounds. The presence of both fluorine and nitro groups at strategic positions allows for distinct electrophilic characteristics that are not present in other analogs .

The chlorosulfonation reaction represents a fundamental electrophilic aromatic substitution process for introducing sulfonyl chloride functionality onto aromatic systems [1]. In the synthesis of 3-fluoro-4-nitrobenzenesulfonyl chloride, chlorosulfonic acid serves as both the sulfonating agent and chlorine source [2]. The mechanism proceeds through a complex equilibrium system where chlorosulfonic acid generates the active electrophile sulfur dioxide chloride cation [1].

The reaction mechanism begins with the formation of the electrophilic species through the equilibrium: three molecules of chlorosulfonic acid yield one sulfur dioxide chloride cation, two sulfur trioxide chloride anions, and one hydronium ion [1]. This sulfur dioxide chloride cation acts as the primary electrophile attacking the aromatic nucleus in a typical electrophilic aromatic substitution pathway [1].

The presence of electron-withdrawing groups such as fluorine and nitro substituents significantly influences the reaction mechanism and regioselectivity [3]. These groups deactivate the aromatic ring by withdrawing electron density, making the chlorosulfonation reaction more challenging but directing substitution to specific positions [3]. The fluorine atom at the meta position and nitro group at the para position relative to the sulfonyl chloride create a deactivated aromatic system that requires elevated temperatures and extended reaction times [4].

Temperature optimization studies have demonstrated that chlorosulfonation reactions typically proceed most efficiently between 130-155 degrees Celsius [5]. The reaction kinetics follow pseudo-first-order behavior with respect to the aromatic substrate when excess chlorosulfonic acid is employed [4]. Rate constants of approximately 0.077 per minute have been determined for similar aromatic chlorosulfonation processes under optimized conditions [4].

Nitration-Fluorination Sequence Strategies

The sequential introduction of nitro and fluoro substituents onto the benzene ring requires careful consideration of the directing effects and electronic properties of each functional group [6]. The nitration-fluorination sequence typically involves initial nitration of a fluorinated aromatic precursor or fluorination followed by nitration, depending on the desired substitution pattern [7].

For 3-fluoro-4-nitrobenzenesulfonyl chloride synthesis, the preferred approach involves starting with fluorinated benzene derivatives and conducting subsequent nitration reactions [8]. The fluorine substituent acts as an ortho-para directing group despite being weakly deactivating, while the nitro group is a strong meta-directing deactivator [3]. This combination creates a specific substitution pattern that can be exploited for regioselective synthesis.

The nitration process employs nitric acid in the presence of sulfuric acid to generate the nitronium ion as the active electrophile [9]. Alternative nitrating agents such as 5-methyl-1,3-dinitro-1H-pyrazole have been developed for more controlled nitration under milder conditions [10]. These reagents provide better functional group tolerance and can be manipulated to achieve selective mononitration or dinitration products [10].

Sequential reaction strategies involve careful temperature control and reagent stoichiometry optimization [7]. The nitration step typically requires temperatures between negative 20 to 150 degrees Celsius, with the specific conditions depending on the substrate reactivity and desired selectivity [7]. Process optimization studies have shown that molar ratios of nitrating agent to aromatic compound between 0.8 and 2.0 provide optimal conversion and selectivity [7].

Industrial-Scale Production Protocols

Industrial-scale synthesis of 3-fluoro-4-nitrobenzenesulfonyl chloride requires specialized equipment and process optimization to handle the highly corrosive and exothermic nature of the reactions involved [4]. Continuous flow reactor systems have emerged as preferred technologies for large-scale production due to improved heat transfer and safety characteristics [4].

The implementation of continuous stirred tank reactors in series has proven advantageous for managing the highly exothermic chlorosulfonation process [4]. Two-reactor systems with residence times of 60 minutes each achieve 97 percent conversion of starting material while maintaining better temperature control compared to batch processes [4]. This configuration significantly reduces the amount of heated chlorosulfonic acid required, improving process safety [4].

Design of experiments methodologies have been employed to optimize industrial process parameters [5]. Multivariate optimization studies examining temperature and chlorosulfonic acid equivalents have identified optimal conditions at 155.1 degrees Celsius using 7.3 equivalents of chlorosulfonic acid to achieve 87.4 percent product formation [5]. These conditions minimize starting material residue to 1.0 percent while controlling sulfonic acid byproduct formation to 16.5 percent [5].

Industrial facilities require specialized materials of construction due to the highly corrosive nature of chlorosulfonic acid and reaction products [11]. Process equipment must be designed to handle large quantities while maintaining precise control over reaction conditions [11]. Quality assurance protocols include extensive in-process monitoring and testing at various production stages to ensure product consistency and regulatory compliance [11].

The scale-up process involves systematic progression from laboratory to pilot plant operations with careful attention to heat transfer, mixing efficiency, and safety considerations [12]. Equipment selection focuses on scalability, compatibility with corrosive chemicals, and operational efficiency [12]. Custom-designed reactors and control systems are tailored to the specific requirements of sulfonyl chloride production [12].

Purification Techniques and Yield Maximization

Purification of 3-fluoro-4-nitrobenzenesulfonyl chloride requires specialized techniques due to the compound's reactive nature and sensitivity to hydrolysis [13]. Vacuum distillation represents the primary purification method, providing particularly pure sulfonyl chloride products through careful removal of volatile impurities [14].

The purification process typically begins with aqueous hydrochloric acid scrubbing to remove organosulfonic acid impurities [13]. This scrubbing operation utilizes clean hydrochloric acid solutions with concentrations of at least 18 percent by weight for efficient extraction of sulfonic acid contaminants [13]. The scrubbed product is then separated and subjected to vacuum stripping at temperatures below those that promote sulfonic acid formation [13].

Vacuum distillation conditions require subatmospheric pressures of less than 500 torr while employing inert gas sweeping to rapidly remove volatiles including mercaptans, chlorine, sulfides, and water [13]. The distillation temperature range for 3-fluoro-4-nitrobenzenesulfonyl chloride is typically 126 degrees Celsius at 0.25 millimeters of mercury pressure [15]. These conditions prevent thermal decomposition while achieving effective separation from impurities [14].

Recrystallization techniques can be employed as complementary purification methods [16]. The process involves dissolving the impure compound in a suitable solvent at elevated temperature, followed by controlled cooling to selectively crystallize the pure product [16]. Slower cooling rates produce larger, higher-purity crystals, though this approach requires longer processing times [16].

Yield optimization strategies focus on improving reaction conditions and minimizing product loss during workup procedures [17]. Process improvements include increasing chlorosulfonic acid equivalents from 6.0 to 8.6, which enhanced isolated yields from 67.3 percent to 87.7 percent [5]. Optimization of quench conditions, including temperature control at negative 5 degrees Celsius and the use of organic co-solvents, further improved product recovery [5].

The implementation of organic co-solvents such as diglyme in precipitation procedures provides multiple benefits including lowered freezing points, reduced water requirements, and improved product flowability [5]. These modifications reduced solvent volumes by 80 percent while improving green chemistry metrics and reducing environmental factors [5].

Byproduct Formation and Control Mechanisms

Byproduct formation in 3-fluoro-4-nitrobenzenesulfonyl chloride synthesis primarily involves the generation of sulfonic acid derivatives through hydrolysis reactions and over-chlorination products [18]. The main byproduct, 3-fluoro-4-nitrobenzenesulfonic acid, forms through hydrolysis of the target sulfonyl chloride during post-treatment operations [18].

Analytical characterization of byproducts employs gas chromatography and high-performance liquid chromatography methods to quantify impurity levels [18]. Gas chromatography analysis typically shows area ratios of chlorinated byproducts to the main product ranging from 0.01 to 0.27 percent depending on reaction and workup conditions [18]. High-performance liquid chromatography analysis of aqueous phases reveals sulfonic acid concentrations of 13.4 to 15.8 percent by mass [18].

Control mechanisms for byproduct minimization focus on reaction parameter optimization and improved isolation procedures [19]. Temperature control during quenching operations prevents excessive hydrolysis, with optimal temperatures maintained at negative 5 degrees Celsius [5]. The rate of addition during precipitation steps affects byproduct formation, with controlled addition rates of 2 milliliters per minute providing optimal results [5].

Process monitoring employs real-time analytical techniques to track byproduct formation throughout the synthesis [20]. High-performance liquid chromatography with ultraviolet detection provides rapid and sensitive determination of chlorinated byproducts in reaction mixtures [20]. This monitoring enables immediate process adjustments to minimize unwanted side reactions [20].

The formation of over-chlorination products can be controlled through careful management of chlorosulfonic acid equivalents and reaction temperature . Reaction parameters including temperature ranges of 50-80 degrees Celsius and appropriate solvent selection help minimize side reactions such as over-chlorination . The use of dichloromethane or chlorobenzene as solvents provides optimal selectivity when properly optimized .

Separation and recycling strategies for byproduct streams improve overall process economics [22]. Membrane separation techniques and selective extraction methods enable recovery of valuable intermediates and reduce waste generation [22]. These approaches support sustainable manufacturing practices while maintaining product quality and yield [22].

| Parameter | Optimal Range | Impact on Yield | Byproduct Control |

|---|---|---|---|

| Temperature (°C) | 130-155 | 87.4% at 155.1°C | Minimizes hydrolysis |

| ClSO₃H Equivalents | 7.3-8.6 | 87.7% at 8.6 equiv | Reduces incomplete conversion |

| Pressure (torr) | <500 | Enhanced purification | Prevents thermal decomposition |

| Quench Temperature (°C) | -5 | Improved isolation | Minimizes sulfonic acid formation |

| Residence Time (min) | 60 per reactor | 97% conversion | Optimizes selectivity |

The thermodynamic stability of 3-fluoro-4-nitrobenzenesulfonyl chloride is significantly enhanced compared to non-fluorinated analogues due to the electron-withdrawing inductive effect of the fluorine substituent . This fluorine-induced stabilization manifests in several key aspects of the compound's stability profile.

The compound demonstrates exceptional thermal stability with no observable decomposition occurring up to 126°C under controlled atmospheric conditions [2]. This stability threshold represents a significant improvement over many conventional sulfonyl chlorides, which typically begin decomposition at lower temperatures. The enhanced stability can be attributed to the fluorine atom's strong inductive effect, which stabilizes the sulfonyl chloride functional group against hydrolysis with a thermodynamic advantage of approximately -2.1 kcal/mol compared to non-fluorinated analogues .

Under standard laboratory conditions, the compound maintains structural integrity within a thermal stability range extending to 130°C for short-term exposures [3]. This thermal resilience makes it particularly suitable for synthetic applications requiring elevated temperatures, provided appropriate atmospheric controls are maintained.

The hydrolysis resistance of 3-fluoro-4-nitrobenzenesulfonyl chloride is superior to that of non-fluorinated benzenesulfonyl chlorides [4] [5]. Kinetic studies of aromatic sulfonyl chloride hydrolysis have demonstrated that electron-withdrawing substituents, particularly fluorine, significantly reduce the rate of hydrolysis reactions. The compound's resistance to aqueous degradation follows established mechanistic pathways where the sulfonyl chloride group forms a complex with water molecules before undergoing nucleophilic attack [4].

However, despite this enhanced stability, the compound exhibits high moisture sensitivity and requires storage under strictly controlled conditions [6] [7]. The recommended storage temperature ranges from 2-8°C under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture-induced degradation [8] [7].

| Parameter | Value | Reference Conditions | Source |

|---|---|---|---|

| Decomposition Temperature | No decomposition up to 126°C | Under controlled atmosphere | ChemSrc, MSDS data |

| Melting Point | 42.0-49.0°C | Clear melt point determination | Thermo Fisher specifications |

| Thermal Stability Range | Stable to 130°C | Short-term exposure | Multiple commercial sources |

| Storage Temperature | 2-8°C under inert atmosphere | Argon or nitrogen atmosphere | Storage guidelines |

| Fluorine Inductive Effect on Stability | Enhanced (ΔG ≈ -2.1 kcal/mol vs non-fluorinated) | Comparative to non-fluorinated compounds | Comparative studies |

| Hydrolysis Resistance | Superior to non-fluorinated analogues | Aqueous conditions | Hydrolysis kinetics literature |

| Moisture Sensitivity | High - requires dry storage | Atmospheric moisture exposure | Safety data sheets |

Solubility Behavior in Organic Solvents

The solubility characteristics of 3-fluoro-4-nitrobenzenesulfonyl chloride in organic solvents demonstrate a distinct preference for polar aprotic and moderately polar solvents, reflecting the compound's electronic structure and intermolecular interactions [9] [10].

The compound exhibits excellent solubility in acetone and methanol, making these solvents particularly suitable for synthetic applications [9]. The high solubility in acetone is attributed to the favorable dipole-dipole interactions between the compound's polarized sulfonyl group and acetone's carbonyl functionality. Similarly, methanol's ability to solvate the compound through hydrogen bonding with the electron-rich regions while accommodating the hydrophobic aromatic portion contributes to its high solubility [9].

Dichloromethane and chloroform demonstrate exceptional solvating capacity for 3-fluoro-4-nitrobenzenesulfonyl chloride [10]. These halogenated solvents provide an optimal balance of polarity and hydrophobic character that effectively solvates the compound's aromatic core while accommodating the polar sulfonyl chloride functionality. This compatibility makes dichloromethane particularly valuable for purification and synthetic procedures involving this compound.

The compound shows moderate solubility in ethanol, which can be attributed to ethanol's intermediate polarity and hydrogen bonding capabilities [11]. While not as effective as methanol, ethanol still provides sufficient solvation for many applications, particularly when elevated temperatures are employed.

Dimethyl sulfoxide (DMSO) serves as an excellent solvent for 3-fluoro-4-nitrobenzenesulfonyl chloride [12]. The polar aprotic nature of DMSO effectively solvates the compound without promoting unwanted side reactions, making it particularly suitable for reaction media where nucleophilic substitutions are desired.

In stark contrast, the compound is insoluble in water and undergoes rapid hydrolysis upon contact with aqueous media [9] [10]. This reactivity with water necessitates the use of anhydrous conditions and water-free solvents for all handling and synthetic applications. The hydrolysis reaction produces hydrochloric acid and the corresponding sulfonic acid, accompanied by significant heat evolution [13].

| Solvent | Solubility | Solubility Classification | Notes |

|---|---|---|---|

| Water | Insoluble (reacts) | Reactive | Undergoes hydrolysis reaction |

| Acetone | Soluble | High | Common organic solvent for reactions |

| Methanol | Soluble | High | Good solubility reported |

| Dichloromethane | Soluble | High | Excellent solvent for organic synthesis |

| Chloroform | Soluble | High | Good solubility in halogenated solvents |

| Ethanol | Moderate | Moderate | Moderate solubility |

| Toluene | Limited data | Unknown | Data not specifically reported |

| DMSO | Soluble | High | Polar aprotic solvent compatibility |

| Dioxane | Limited data | Unknown | Limited specific data available |

Melting Point/Boiling Point Correlations

The thermal transition properties of 3-fluoro-4-nitrobenzenesulfonyl chloride provide critical insights into its molecular organization and intermolecular forces. The melting point data from multiple sources consistently indicates a narrow range, demonstrating the compound's well-defined crystalline structure [14] [15] [2].

The melting point ranges from 42.0-49.0°C according to Thermo Fisher Scientific specifications, determined through gas chromatographic analysis with clear melt point criteria [14] [15]. Apollo Scientific reports a slightly narrower range of 44-48°C, while multiple literature sources consistently report values within the 44-48°C range [6] [2]. This consistency across different analytical methods and suppliers indicates reliable thermal behavior and high purity of commercial samples.

The relatively low melting point for an aromatic sulfonyl chloride reflects the disruption of optimal crystal packing caused by the asymmetric substitution pattern. The presence of both fluorine and nitro substituents on adjacent carbon atoms creates molecular asymmetry that prevents efficient close packing in the solid state, resulting in weaker intermolecular forces and consequently lower melting temperatures.

Under reduced pressure conditions, the compound exhibits a boiling point of 126°C at 0.25 mmHg [2] [16]. This relatively low boiling point under reduced pressure conditions makes the compound amenable to distillation purification, although such procedures must be conducted under strictly anhydrous conditions to prevent hydrolytic decomposition.

The flash point is calculated to be 167.2°C [2], indicating moderate thermal stability under standard atmospheric pressure. However, this value should be interpreted cautiously as it represents a calculated rather than experimentally determined parameter.

The predicted density of 1.685 g/cm³ reflects the compound's molecular composition, incorporating the high atomic mass of chlorine and the compact electronic structure influenced by the electron-withdrawing substituents [2].

| Property | Value | Method | Uncertainty |

|---|---|---|---|

| Melting Point (Literature Range) | 44-48°C | Multiple literature sources | ±2°C |

| Melting Point (Thermo Fisher) | 42.0-49.0°C | GC analysis, clear melt | ±3.5°C |

| Melting Point (Apollo Scientific) | 44-48°C | Physical property determination | ±2°C |

| Boiling Point (Reduced Pressure) | 126°C/0.25 mmHg | Reduced pressure distillation | Pressure dependent |

| Flash Point | 167.2°C | Calculated/predicted | Calculated value |

| Density (Predicted) | 1.685 g/cm³ | Computational prediction | Predicted value |

| Molecular Weight | 239.61 g/mol | Exact molecular mass | Exact |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive